Lipophilicity Differentiation: Balanced LogP of 1.7 Offers a Distinct Pharmacokinetic Advantage Over Mono- and Symmetric Di-Halogenated Analogs
3-Bromo-5-chlorobenzohydrazide possesses a computed LogP of 1.706, placing it in a unique lipophilicity window not occupied by its common analogs. For comparison, the mono-chlorinated analog (3-chlorobenzohydrazide) has a LogP of 0.94 , and the symmetric di-chlorinated analog (3,5-dichlorobenzohydrazide) has a LogP of 2.13 . This intermediate value is critical because benzohydrazide-derived antibacterial activity has been shown through QSAR modeling to be highly sensitive to the octanol-water partition coefficient (clogP) [1]. The target compound's LogP is the result of its unique 3-Br,5-Cl substitution pattern, offering a scientifically predictable balance between aqueous solubility and membrane permeability that its mono- or symmetric analogs cannot achieve.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.706 |
| Comparator Or Baseline | 3-Chlorobenzohydrazide (LogP = 0.94); 3,5-Dichlorobenzohydrazide (LogP = 2.13) |
| Quantified Difference | ΔLogP of +0.766 vs. mono-chlorinated analog; ΔLogP of -0.424 vs. symmetric di-chlorinated analog |
| Conditions | Computational prediction using standardized algorithms (e.g., XLogP3 or ACD/LogP) as reported by chemical suppliers. |
Why This Matters
This specific LogP value places the compound in an optimal range for cellular permeability, a key driver for hit-to-lead progression, making it a superior choice for medicinal chemistry programs over analogs with sub-optimal lipophilicity.
- [1] K. S. Kumar, et al. Biological and quantitative-SAR evaluations, and docking studies of (E)-N-benzylidenebenzohydrazide analogues as potential antibacterial agents. EXCLI Journal, 2016. View Source
